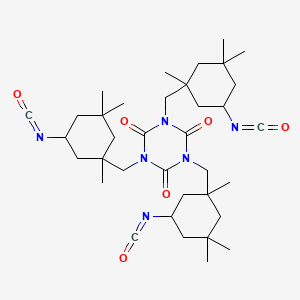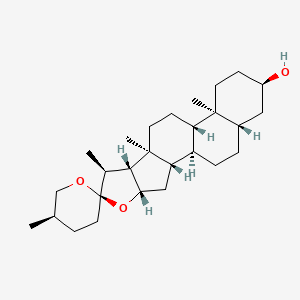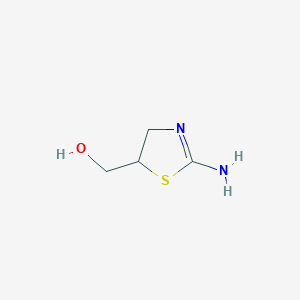
1,3-Oxazetidine
Vue d'ensemble
Description
1,3-Oxazetidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The O atom and NH groups are not mutually bonded . Oxazetidines are derivatives of the parent oxazetidine owing to the presence of substituents on carbon and/or nitrogen .
Synthesis Analysis
A photoredox approach has been reported for the synthesis of oxazetidines with a free –NH group via the combined use of alkyne, thiophenol, and azide . The synthesized oxazetidine with the free –NH group was stable enough for various late-stage transformations such as methylation, acetylation, tosylation, and ring-opening reaction to afford synthetically useful α-aminoketones .Molecular Structure Analysis
The physical properties of the azetidine are reported as a conformationally puckered rigid structure, having bond angles of 10-20 degrees which depends on the type of substitution which is present on it .Chemical Reactions Analysis
Oxazetidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . They are prone to hydrolysis, the reverse of their syntheses . A series of Oxazetidine from reacting tryptophan and aromatic aldehydes were synthesized in good yields by involving 2-{[(4-chlorophenyl) methylidene] amino}-3-(1H-indol-3-yl) propionic acid and chloro acetyl chloride as reactive intermediates .Physical And Chemical Properties Analysis
1,3-Oxazetidine is a hydroxylamine in a four-membered ring form and exhibits high reactivity arising from its ring strain . It is known as a conformationally puckered rigid structure, having bond angles of 10-20 degrees which depends on the type of substitution which is present on it .Applications De Recherche Scientifique
Alkenyl C-H Activation and Ring-Opening
1,3-Oxazetidines are utilized in novel chemical transformations. For example, Li et al. (2020) explored the use of 1,2-oxazetidines as formaldimine precursors for aminomethylation of enamides, leveraging ruthenium catalysis. This approach combines alkenyl C-H activation with ring-opening of 1,2-oxazetidines, yielding Z-selective aminomethyl substituted enamides and showcasing the potential of 1,3-oxazetidine in synthetic chemistry (Li et al., 2020).
Photocatalysis for Synthesis
Photoredox catalysis has been employed for the synthesis of oxazetidines. Ganie et al. (2022) reported a photoredox approach enabling the one-step synthesis of oxazetidines with a free -NH group. This method leverages alkyne, thiophenol, and azide, leading to stable oxazetidines suitable for various late-stage transformations (Ganie et al., 2022).
Ring-Opening Reactions in Organic Synthesis
1,2-Oxazetidines have been a focus in organic synthesis due to their unique ring structure. Liu et al. (2017) described a regioselective synthesis of 1,2-oxazetidines via a radical tandem cycloaddition, employing tert-butyl hydroperoxide (TBHP) as both the oxidant and the "O" source for the carbonyl group in the products. This method highlights the versatility of oxazetidines in organic synthesis (Liu et al., 2017).
Solar Energy Conversion and Hydrogen Production
Oxazetidine-substituted perylene dyes have been explored for their potential in solar energy conversion. Kalyanasundaram et al. (2019) synthesized oxazetidine substituted perylene dye and functionalized amino graphene with it. This composite was used for photocatalytic hydrogen generation from a methanol:water mixture, showcasing the role of oxazetidine in renewable energy applications (Kalyanasundaram et al., 2019).
Mécanisme D'action
Oxazolidinones, a class of synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, exhibit their antibacterial effects by inhibiting protein synthesis acting on the ribosomal 50S subunit of the bacteria and thus preventing formation of a functional 70S initiation complex .
Orientations Futures
The high reaction rate, chemoselectivity, and versatility of this new native amide-forming ligation reaction using oxazetidine amino acids is envisaged to become a powerful method for the rapid chemical synthesis of useful proteins . The potential use of tedizolid for other infections that could require longer therapy warrants further studies for positioning this new oxazolidinone in the available antimicrobial armamentarium .
Propriétés
IUPAC Name |
1,3-oxazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-3-2-4-1/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWNRBXWIYKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590931 | |
| Record name | 1,3-Oxazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazetidine | |
CAS RN |
6827-27-6 | |
| Record name | 1,3-Oxazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)